molecular formula C5H8INO B2381024 4-(Iodomethyl)pyrrolidin-2-one CAS No. 51101-44-1

4-(Iodomethyl)pyrrolidin-2-one

Cat. No.: B2381024
CAS No.: 51101-44-1
M. Wt: 225.029
InChI Key: DOFCYFZAIZKPIY-UHFFFAOYSA-N
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Description

4-(Iodomethyl)pyrrolidin-2-one is an organic compound with the molecular formula C5H8INO It is a derivative of pyrrolidin-2-one, where an iodine atom is attached to the methyl group at the fourth position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)pyrrolidin-2-one typically involves the iodination of pyrrolidin-2-one derivatives. One common method is the reaction of pyrrolidin-2-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Iodomethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of methylpyrrolidin-2-one.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Reactions: Products include azidomethylpyrrolidin-2-one, thiocyanatomethylpyrrolidin-2-one, and cyanomethylpyrrolidin-2-one.

    Oxidation Reactions: Products include pyrrolidine-2,4-dione.

    Reduction Reactions: Products include methylpyrrolidin-2-one.

Scientific Research Applications

4-(Iodomethyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

    Pyrrolidin-2-one: The parent compound without the iodine substitution.

    3-Iodopyrrolidin-2-one: A similar compound with the iodine atom at the third position.

    4-(Bromomethyl)pyrrolidin-2-one: A bromine analog of 4-(Iodomethyl)pyrrolidin-2-one.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom makes the compound more reactive in substitution reactions and provides a useful handle for further functionalization in organic synthesis.

Properties

IUPAC Name

4-(iodomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8INO/c6-2-4-1-5(8)7-3-4/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFCYFZAIZKPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51101-44-1
Record name 4-(iodomethyl)pyrrolidin-2-one
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